molecular formula C17H20N8 B6452989 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine CAS No. 2549016-07-9

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No. B6452989
M. Wt: 336.4 g/mol
InChI Key: SHGHULCSYYFWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine (CPMP) is an organic compound belonging to the purine family of compounds. CPMP is a nitrogenous base that can be used in the synthesis of purine derivatives, which are important components of many natural products and pharmaceuticals. CPMP has been extensively studied in scientific research, with applications in biochemistry, physiology, and laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the pyrimidine and piperazine intermediates, followed by the coupling of these intermediates to form the final product.

Starting Materials
4-chloro-2-cyclopropylpyrimidine, 1-(4-piperazin-1-ylphenyl)ethanone, 7-methyl-1H-purine-2,6-dione, potassium carbonate, N,N-dimethylformamide, acetonitrile, triethylamine, ethyl acetate, wate

Reaction
Step 1: Synthesis of 4-(2-cyclopropylpyrimidin-4-yl)piperazine Starting material: 4-chloro-2-cyclopropylpyrimidine, 1-(4-piperazin-1-ylphenyl)ethanone Reaction conditions: N,N-dimethylformamide, potassium carbonate Reaction steps: 1. Add 4-chloro-2-cyclopropylpyrimidine and 1-(4-piperazin-1-ylphenyl)ethanone to a reaction flask containing N,N-dimethylformamide and potassium carbonate. 2. Heat the reaction mixture to 100°C and stir for 24 hours. 3. Cool the reaction mixture and filter the solid product. 4. Wash the solid product with water and dry. 5. Recrystallize the solid product from acetonitrile to obtain 4-(2-cyclopropylpyrimidin-4-yl)piperazine. Step 2: Synthesis of 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-7-methyl-7H-purine Starting material: 4-(2-cyclopropylpyrimidin-4-yl)piperazine, 7-methyl-1H-purine-2,6-dione Reaction conditions: triethylamine, ethyl acetate Reaction steps: 1. Add 4-(2-cyclopropylpyrimidin-4-yl)piperazine and 7-methyl-1H-purine-2,6-dione to a reaction flask containing triethylamine and ethyl acetate. 2. Heat the reaction mixture to 80°C and stir for 24 hours. 3. Cool the reaction mixture and filter the solid product. 4. Wash the solid product with water and dry. 5. Recrystallize the solid product from acetonitrile to obtain 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-7-methyl-7H-purine.

Scientific Research Applications

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has been studied in various scientific fields, including biochemistry, physiology, and laboratory experiments. In biochemistry, 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has been used to study the structure and function of enzymes and other proteins. In physiology, 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has been used to study the effects of drugs on the body, as well as the effects of hormones and other chemicals on the body. In laboratory experiments, 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has been used to study the synthesis of purines, as well as the effects of various enzymes and other compounds on the synthesis of purines.

Mechanism Of Action

The mechanism of action of 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is not yet fully understood. However, it is believed that 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine binds to the enzyme involved in the synthesis of purines, thus inhibiting its activity. This inhibition of the enzyme leads to the decreased synthesis of purines, which in turn affects the biochemical and physiological processes that are dependent on purines.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine are not yet fully understood. However, some studies have suggested that 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine may have an effect on the synthesis of purines, which in turn affects the biochemical and physiological processes that are dependent on purines. Additionally, 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has been shown to inhibit the activity of some enzymes involved in the synthesis of purines, which may lead to the inhibition of some biochemical and physiological processes.
Advantages and Limitations for Laboratory Experiments
The advantages of using 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine in laboratory experiments include its ease of synthesis, its availability, and its high purity. Additionally, 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine can be used to study the structure and function of enzymes, as well as the effects of drugs on the body. The limitations of using 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine in laboratory experiments include its potential toxicity, as well as its potential to inhibit the activity of some enzymes.

Future Directions

The potential future directions for the use of 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine in scientific research include the development of new synthetic methods, the exploration of its effects on the biochemical and physiological processes of the body, and the development of new drugs based on its structure. Additionally, 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine could be used to study the structure and function of enzymes, as well as the effects of drugs on the body. Finally, 6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine could be used to study the effects of various enzymes and other compounds on the synthesis of purines.

properties

IUPAC Name

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-23-11-21-16-14(23)17(20-10-19-16)25-8-6-24(7-9-25)13-4-5-18-15(22-13)12-2-3-12/h4-5,10-12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGHULCSYYFWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

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